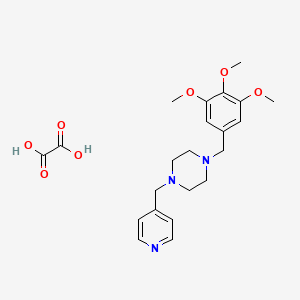

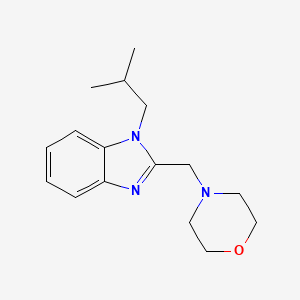

![molecular formula C15H12F3NO B4931456 N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B4931456.png)

N-[3-(trifluoromethyl)benzyl]benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[3-(Trifluoromethyl)benzyl]benzamide and related compounds often involves condensation reactions between appropriate amines and acid chlorides in aqueous or organic media. One study describes the synthesis of N-(3-hydroxyphenyl) benzamide, a structurally related compound, through the condensation of 3-hydroxyaniline with benzoyl chloride in aqueous medium, demonstrating a common approach for synthesizing benzamides (Abbasi et al., 2014).

Molecular Structure Analysis

The molecular structure of N-[3-(Trifluoromethyl)benzyl]benzamide derivatives has been analyzed using X-ray crystallography and computational methods. The crystal structures reveal significant insights into the conformational preferences and intermolecular interactions of these molecules. For instance, the crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide exhibits distinct dihedral angles between the benzene rings, indicating the impact of substituents on the molecule's geometry (Suchetan et al., 2016).

Chemical Reactions and Properties

N-[3-(Trifluoromethyl)benzyl]benzamide and its derivatives undergo various chemical reactions, reflecting their reactivity and potential for further functionalization. The presence of the trifluoromethyl group enhances the molecule's electronegativity, affecting its reactivity. Studies on related compounds, such as the use of N-benzyl triflamide as a Mitsunobu nucleophile for amine synthesis, highlight the versatile reactivity of benzamide derivatives in organic synthesis (Bell et al., 1995).

Physical Properties Analysis

The physical properties of N-[3-(Trifluoromethyl)benzyl]benzamide, such as melting points, solubility, and crystallinity, are influenced by its molecular structure and intermolecular interactions. Polymorphism studies reveal the occurrence of different crystalline forms, which have implications for the material's properties and applications. For example, polymorphism in a trifluoromethyl substituted benzanilide demonstrates the compound's complex behavior in the solid state (Panini et al., 2016).

Aplicaciones Científicas De Investigación

Antiarrhythmic Activity

- The compound has been synthesized and evaluated for its potential as an oral antiarrhythmic agent. One derivative, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, showed significant promise and underwent clinical trials as an antiarrhythmic (Banitt et al., 1977).

Crystal Structure Analysis

- Studies on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluoro, 3-bromo, and 3-iodo derivatives, provided insights into their molecular configurations and potential applications in material sciences (Suchetan et al., 2016).

Antimicrobial and Antifungal Activity

- Fluorinated derivatives of N-[3-(trifluoromethyl)benzyl]benzamide have been synthesized and shown to exhibit significant antifungal and antibacterial activities. This suggests potential applications in developing new antimicrobial agents (Carmellino et al., 1994).

Neuroleptic Activity

- Benzamides with specific modifications have been synthesized for potential use as neuroleptics. These compounds were found to inhibit stereotyped behavior in rats, indicating their potential in treating psychotic disorders (Iwanami et al., 1981).

Anticonvulsant Properties

- Research has explored the anticonvulsant activities of N-benzamide enaminone analogs, with certain compounds showing pharmacological response in animal models of seizures. This suggests a potential role in the treatment of epilepsy (Amaye et al., 2021).

Organocatalysis

- The compound has been used in the development of organocatalysts for various chemical reactions. The inclusion of the trifluoromethyl group can enhance the catalytic activity and selectivity of these catalysts in organic synthesis (Shen et al., 2016).

Material Science

- N-[3-(trifluoromethyl)benzyl]benzamide derivatives have been utilized in the synthesis of new polyamides with potential applications in advanced technologies. These polyamides exhibit unique properties such as high thermal stability and solubility in organic solvents, making them useful in various industrial applications (Bera et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO/c16-15(17,18)13-8-4-5-11(9-13)10-19-14(20)12-6-2-1-3-7-12/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRZZCZOCLEABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

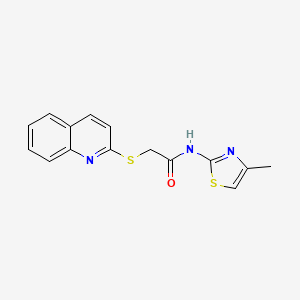

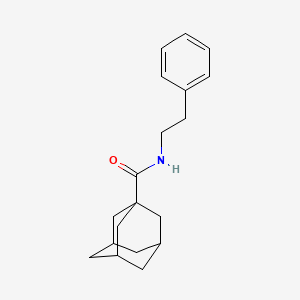

![1-[2-(diethylamino)-2-oxoethyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931391.png)

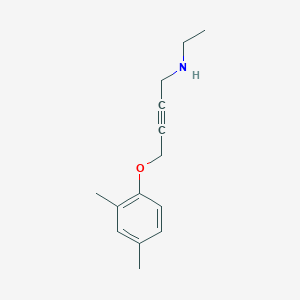

![4-[(4-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931392.png)

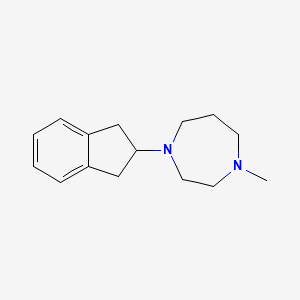

![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4931401.png)

![1-[1-hydroxy-2,5,5-trimethyl-4-(4-methylphenyl)-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4931402.png)

![5-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931407.png)

![2-ethyl-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931415.png)

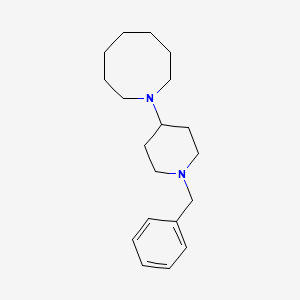

![N-[3-(methylthio)benzyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931467.png)